IDH1-R132H Inhibition: 1-(oxan-2-yl)-1H-1,2,3-triazole-Containing Compound I-47 (IC₅₀ = 550 nM) vs. Structurally Related Comparator I-20 (IC₅₀ > 1,000 nM)
In a direct head-to-head comparison from the same patent series (US10253015), compound I-47, which incorporates a 1-(oxan-2-yl)-1H-1,2,3-triazole moiety, demonstrated an IC₅₀ of 550 nM against the IDH1-R132H mutant enzyme [1]. In contrast, a structurally related analog, Compound I-20, which lacks this specific oxan-2-yl-triazole substitution pattern, exhibited an IC₅₀ greater than 1,000 nM under identical assay conditions [2].
| Evidence Dimension | IDH1-R132H mutant enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 550 nM |
| Comparator Or Baseline | Compound I-20 (US10253015): IC₅₀ > 1,000 nM |
| Quantified Difference | >1.8-fold improvement in potency |
| Conditions | 384-well black plate, 30 nM IDH1-R132H, 250 nL compound, 10 μL enzyme incubation (BindingDB assay linked to US10253015) |
Why This Matters
This >1.8-fold potency differential demonstrates that the oxan-2-yl-triazole substructure is not interchangeable with other triazole-containing moieties and provides a quantifiable advantage for IDH1-targeted inhibitor discovery programs.
- [1] BindingDB. BDBM375187: 6-chloro-3-[(1S)-1-({4-[1-(oxan-2-yl)-1H-1,2,3-triazol-4-yl]phenyl}amino)ethyl]quinolin-2(1H)-one. US10253015, Compound I-47. Affinity Data: IC₅₀ = 550 nM. View Source
- [2] BindingDB. BDBM375160: 6-chloro-3-[(1R)-1-({6-[2-(propan-2-yl)-5-oxo-1,3-oxazolidin-3-yl]pyridin-2-yl}amino)ethyl]quinolin-2(1H)-one. US10253015, Compound I-20. Affinity Data: IC₅₀ > 1,000 nM. View Source
